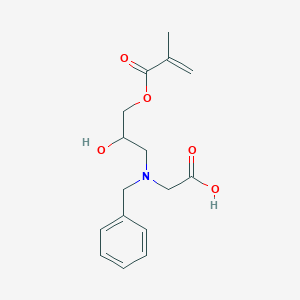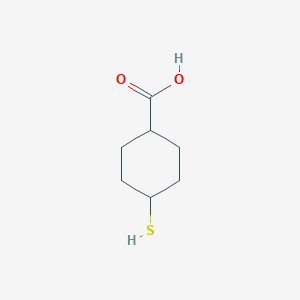
4-Sulfanylcyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Sulfanylcyclohexane-1-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as cysteine, which is a non-essential amino acid that is found in high concentrations in the human body. Cysteine plays a critical role in various physiological processes such as protein synthesis, detoxification, and antioxidant defense. The purpose of
作用机制
The mechanism of action of 4-Sulfanylcyclohexane-1-carboxylic acid is mainly attributed to its ability to donate a sulfhydryl group (-SH) to form disulfide bonds with other molecules. This process is critical in the formation of various proteins and enzymes in the body. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid can act as a scavenger of free radicals, which are harmful molecules that can cause cellular damage and lead to various diseases.
生化和生理效应
4-Sulfanylcyclohexane-1-carboxylic acid has various biochemical and physiological effects on the body. It has been shown to increase glutathione levels, which is a critical antioxidant molecule that protects cells from oxidative damage. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its role in regulating blood pressure and improving insulin sensitivity.
实验室实验的优点和局限性
4-Sulfanylcyclohexane-1-carboxylic acid has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized through various methods. Moreover, this compound is stable and can be stored for extended periods without degradation. However, one of the limitations is that it is highly reactive and can form disulfide bonds with other molecules, which can affect the accuracy of experimental results.
未来方向
There are several future directions for the study of 4-Sulfanylcyclohexane-1-carboxylic acid. One of the areas of research is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid has been studied for its role in regulating the immune system and may have potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of this compound.
Conclusion
In conclusion, 4-Sulfanylcyclohexane-1-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has antioxidant, anti-inflammatory, and neuroprotective properties and has been studied for its role in treating various diseases such as cancer, cardiovascular disease, and liver disease. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid has been used as a precursor for the synthesis of glutathione, which is a critical antioxidant molecule in the body. Further research is needed to understand the full potential of this compound in the treatment of various diseases.
合成方法
4-Sulfanylcyclohexane-1-carboxylic acid can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis involves the reaction of cystine with hydrochloric acid, followed by the addition of sodium hydroxide to form cysteine. Enzymatic synthesis involves the use of enzymes such as cysteine synthase and cystathionine gamma-lyase to convert cystathionine to cysteine. Microbial synthesis involves the use of microorganisms such as Escherichia coli and Saccharomyces cerevisiae to produce cysteine through fermentation.
科学研究应用
4-Sulfanylcyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. This compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its role in treating various diseases such as cancer, cardiovascular disease, and liver disease. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid has been used as a precursor for the synthesis of glutathione, which is a critical antioxidant molecule in the body.
属性
CAS 编号 |
105676-06-0 |
|---|---|
产品名称 |
4-Sulfanylcyclohexane-1-carboxylic acid |
分子式 |
C7H12O2S |
分子量 |
160.24 g/mol |
IUPAC 名称 |
4-sulfanylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2S/c8-7(9)5-1-3-6(10)4-2-5/h5-6,10H,1-4H2,(H,8,9) |
InChI 键 |
KLFCJRIFKLBIEU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)O)S |
规范 SMILES |
C1CC(CCC1C(=O)O)S |
同义词 |
Cyclohexanecarboxylic acid, 4-mercapto-, cis- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




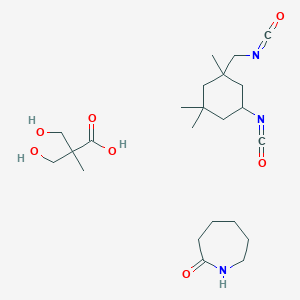
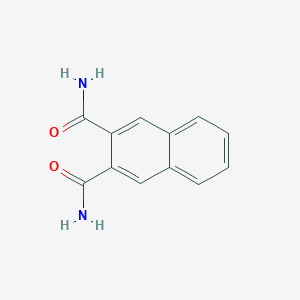
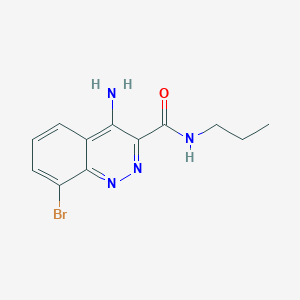


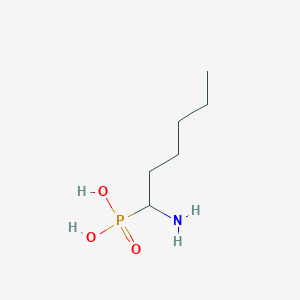
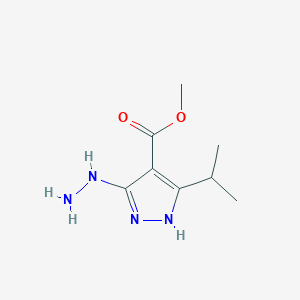

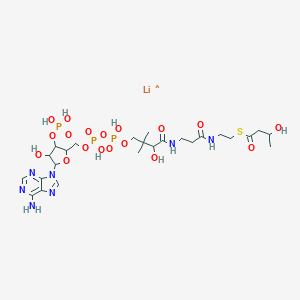

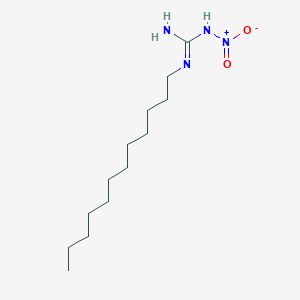
![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)
